2,5-Dibromo-3-ethoxypyridine
Overview
Description
2,5-Dibromo-3-ethoxypyridine, also known as DEBP, is a chemical compound with a molecular weight of 280.94 g/mol . It has shown significant promise in various areas of research and industry.
Physical And Chemical Properties Analysis
2,5-Dibromo-3-ethoxypyridine has a molecular weight of 280.94 g/mol . Other physical and chemical properties specific to this compound are not detailed in the search results.Scientific Research Applications
Reactivity and Synthesis
Reactivity in Brominated Pyridines : 2,5-Dibromo-3-ethoxypyridine plays a role in the reactivity of brominated pyridines. One study discussed the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine, involving a conversion process with sodium ethylate and subsequent interactions with ammonia and acetic anhydride (Hertog, Falter, & Linde, 1948).
Synthesis of Aminoethoxypyridine : The synthesis of 2-amino-5-ethoxypyridine, starting from 2-aminopyridine and 3-ethoxypyridine, has been explored. This process involves the transformation of 2-aminopyridine via 2-amino-5-bromopyridine, highlighting the role of brominated ethoxypyridines (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).
Behaviour in Acidic Conditions : Research on bromo-derivatives of 2- and 3-ethoxypyridine, including 2,5-Dibromo-3-ethoxypyridine, when heated with aqueous hydrochloric acid, has been conducted. This study reveals insights into the structural changes and reactivity under acidic conditions (Hertog & Bruyn, 2010).
Applications in Chemical Processes
Metal-Complexing Molecular Rods : 2,5-Dibromo-3-ethoxypyridine is useful in the synthesis of metal-complexing molecular rods. Efficient methods for synthesizing 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are important in this context, have been developed using this compound (Schwab, Fleischer, & Michl, 2002).
FLAP Inhibitors Development : In the field of medicinal chemistry, 2,5-Dibromo-3-ethoxypyridine derivatives have been used in the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors. These inhibitors are significant for their potential in treating conditions like asthma (Stock et al., 2011).
Gas-Phase Decomposition Studies : The gas-phase elimination kinetics of 2-ethoxypyridine have been studied, providing insights into the thermal decomposition process of such compounds. This research is crucial for understanding the stability and reactivity of pyridine derivatives under different conditions (Márquez, Córdova, & Chuchani, 2012).
Safety and Hazards
While specific safety and hazard information for 2,5-Dibromo-3-ethoxypyridine is not available, similar compounds are known to cause skin and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar compounds .
properties
IUPAC Name |
2,5-dibromo-3-ethoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEUGMMFFHXACO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-ethoxypyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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